2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12FNO3S It is a sulfonamide derivative, characterized by the presence of a fluorine atom and a methoxyphenyl group attached to the benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyphenyl group contribute to the compound’s binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
- 2-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for various research applications.
Biological Activity
2-Fluoro-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by a fluorine atom and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation.
- Molecular Formula : C13H12FNO3S
- IUPAC Name : this compound
- CAS Number : 556024-45-4
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group allows for hydrogen bonding with target proteins, enhancing its inhibitory effects. The presence of the fluorine atom and methoxy group influences the compound's binding affinity and specificity towards various biological targets.
Biological Activities
-
Enzyme Inhibition :
- This compound has been studied for its ability to inhibit G protein-gated inward rectifier potassium (GIRK) channels. In whole-cell patch clamp experiments, it was shown to augment somatostatin-induced GIRK channel activation, indicating its role as a novel regulator of these channels .
- Comparative studies with structural analogs demonstrated that while some sulfonamides like tolbutamide did not enhance GIRK signaling, this compound exhibited significant effects, highlighting its unique biological profile .
-
Anticancer Activity :
- Research has indicated that sulfonamides, including this compound, possess anticancer properties. They are believed to interfere with cancer cell proliferation and induce apoptosis through various pathways.
- Antimicrobial Properties :
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
4-Fluoro-N-(2-methoxyphenyl)benzenesulfonamide | 5.0 | GIRK channel activation |
Tolbutamide | N/A | No significant GIRK activation |
4-Chloro-N-(2-methoxyphenyl)benzenesulfonamide | N/A | Anticancer activity |
Case Studies
Several case studies have highlighted the efficacy of sulfonamides in drug development:
- Study on GIRK Channels : A study published in Nature demonstrated that this compound significantly shifted the somatostatin concentration-response curve, showcasing its potential as a therapeutic agent in neurological disorders .
- Anticancer Research : In vitro studies indicated that compounds similar to this compound inhibited tumor growth in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Properties
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-12-8-4-3-7-11(12)15-19(16,17)13-9-5-2-6-10(13)14/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMWYZCMYYWIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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